(2-Cyclopropylpropan-2-yl)(methyl)aminehydrochloride
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Overview
Description
(2-cyclopropylpropan-2-yl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl It is a hydrochloride salt of a secondary amine, characterized by the presence of a cyclopropyl group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopropylpropan-2-yl)(methyl)amine hydrochloride typically involves the reaction of cyclopropylmethylamine with appropriate reagents under controlled conditions. One common method involves the reductive amination of cyclopropylmethyl ketone with methylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-cyclopropylpropan-2-yl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted amines.
Scientific Research Applications
(2-cyclopropylpropan-2-yl)(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-cyclopropylpropan-2-yl)(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and methyl groups confer unique steric and electronic properties, which can influence the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler amine with a cyclopropyl group.
Methylamine: A primary amine with a methyl group.
Cyclopropylmethylamine: An intermediate compound with both cyclopropyl and methyl groups.
Uniqueness
(2-cyclopropylpropan-2-yl)(methyl)amine hydrochloride is unique due to the combination of its cyclopropyl and methyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H16ClN |
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Molecular Weight |
149.66 g/mol |
IUPAC Name |
2-cyclopropyl-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2,8-3)6-4-5-6;/h6,8H,4-5H2,1-3H3;1H |
InChI Key |
QTDDCTOXUXVIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC1)NC.Cl |
Origin of Product |
United States |
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